Aminoglutethimide

Content Navigation

- 1. General Information

- 2. Aminoglutethimide (CAS 125-84-8): A Procurement Guide for a Broad-Spectrum Steroidogenesis Inhibitor

- 3. Aminoglutethimide vs. Alternatives: Critical Differences in Enzyme Specificity and Synthetic Access

- 4. Quantitative Evidence for Procuring Aminoglutethimide (CAS 125-84-8)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water.

3.71e-01 g/L

Synonyms

Canonical SMILES

Aminoglutethimide (CAS 125-84-8): A Procurement Guide for a Broad-Spectrum Steroidogenesis Inhibitor

Aminoglutethimide is a derivative of the piperidinedione glutethimide, recognized primarily for its function as a non-selective inhibitor of steroid biosynthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCLFEoJ2OTsMpUTShNvc5O_pJVSkvGCEWsBgbdq6sxT3QcaLa51_1E0CMmw1IDIPmA5Tn4NUytkWhW_T17pXbKKekV7th5zz68QnUwv8LPrFFxUOtN51saw1RAj7hlfqHQkZAH4Kwfu3i7QjSrnIPIlS34Zw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhUeVfd3qQyU3S27-yE5SFnrGC7wGP9zRcToyebM8F1NvBxXqKMDRaR2PD78NKlej59r-vWwCA3ZM28jUTMcc2oQJxdbITnOyG38qDV5sCD4DS9lQA6oYlSZhZ5LAdlMZIGH-H6MFIZ_s%3D)] It interferes with multiple cytochrome P450 enzymes critical to the steroidogenesis pathway, most notably aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc, CYP11A1).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhUeVfd3qQyU3S27-yE5SFnrGC7wGP9zRcToyebM8F1NvBxXqKMDRaR2PD78NKlej59r-vWwCA3ZM28jUTMcc2oQJxdbITnOyG38qDV5sCD4DS9lQA6oYlSZhZ5LAdlMZIGH-H6MFIZ_s%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmBNxC2bCDS2-JEnEu9eNKTHooV9V0J_OBH7lc0O1g3HTve1RVRe6N55X8vQRvsHTMNeWCkNED2fKVUVxojxg73bqAUGvaPeSXUkHvuCF433HVqs2y6T8cLNkvJ3WFalbaFbEZGE4cUirF9g%3D%3D)] This broad-spectrum activity distinguishes it from newer, highly specific aromatase inhibitors and makes it a critical tool for research models requiring the simultaneous downregulation of multiple steroid hormones, including estrogens, androgens, and corticosteroids.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhUeVfd3qQyU3S27-yE5SFnrGC7wGP9zRcToyebM8F1NvBxXqKMDRaR2PD78NKlej59r-vWwCA3ZM28jUTMcc2oQJxdbITnOyG38qDV5sCD4DS9lQA6oYlSZhZ5LAdlMZIGH-H6MFIZ_s%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)]

References

- [1] Fishman, L. M., Liddle, G. W., Island, D. P., Fleischer, N., & Küchel, O. (1967). Effects of aminoglutethimide on adrenal function in man. The Journal of Clinical Endocrinology & Metabolism, 27(4), 481-490.

- [2] Santen, R. J., & Misbin, R. I. (1981). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(2), 95-120.

- [3] Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors and their application in breast cancer treatment. Annual review of pharmacology and toxicology, 40(1), 97-117.

- [4] Bhatnagar, A. S., Brodie, A. M., Long, B. J., Evans, D. B., & Foster, A. B. (1992). The structure-activity relationships of aminoglutethimide analogues as aromatase inhibitors. Journal of steroid biochemistry and molecular biology, 43(1-3), 139-145.

Direct substitution of Aminoglutethimide with seemingly related compounds is often unviable due to profound functional differences. Replacing it with modern aromatase inhibitors like letrozole or anastrozole results in the loss of its primary procurement advantage: broad-spectrum inhibition of steroidogenesis.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoKR9ttEMxm16i3zpkfUcQeygSsPI4N9WATwsroJDsZKTzLXjo77AGfBIkQ3LS7Y7gzJjdQ-QFYbW6f3-69mGgA025LLwe9xPluxNrVB2X0LJop_lnR--RpbTNfliHtBaSAk8%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7xJsgGNRq6_xq6vpxRwaLdDIORFsmy4wsWQungKdwuwnyKQWiXwhfAwl7TM1Jw5O_Rv4avqACIl_Cio8GHJoIEPK0kyGIDTkJFmm12PxvYUvAcSXfCUANEueQxhZxaKpCcFb1YlQrgsYnpQ%3D%3D)] These newer agents are highly specific to aromatase (CYP19A1) and do not significantly affect other critical P450 enzymes like P450scc, making them unsuitable for studies targeting the broader pathway.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoch8tS6H3P8-8dEKzH_zcjblSqaB7-tF1e_No8PLH3T3lWiNQbpGZSKycFIxxkKhqbSf24pgIYbykWjlSP39C0IBZ5EUyYwmz3vgdE5u4CSQD3gks1Jj4hrkNihcFkvYpuBjiQVDmi6zjLvsI96PTaB8qdFtuglOrFw93KmH9mi-iZ1i0UAvD3o7fexkpaO-KH6aSYAEVz46-FleWQKrRljvrnp63ko33sw%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQmBrUrU8HtG0YzEJ3i6WU3HpMcx9b3KccK8utByajuIGrGcTIudFcQBkBDsfU_WdM24S3YRn0dMA0jAmGZOv4MbLW706QIhFKOjRkCFswqAU62GJRE3ZPqcDiXfoD6PHgI2p3llc_jwVP9w%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1FICWB4wJJsN1LYwBRockr7Q_wgnTSaXoNOlRMFwW2ZLeUzBQavjKy1GoPTWlNubH2Po2dacIIivMl2R1BlJjvC0GymX9h5UlHbvE0_6F4MpD8m2Cw9J4Tlp1wqY8rU0iS1KMZfV_Kol_ApyOCzyZ)] Conversely, substituting with its chemical precursor, glutethimide, is inappropriate as glutethimide lacks the essential 4-amino group and does not possess the enzyme-inhibiting properties of Aminoglutethimide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCLFEoJ2OTsMpUTShNvc5O_pJVSkvGCEWsBgbdq6sxT3QcaLa51_1E0CMmw1IDIPmA5Tn4NUytkWhW_T17pXbKKekV7th5zz68QnUwv8LPrFFxUOtN51saw1RAj7hlfqHQkZAH4Kwfu3i7QjSrnIPIlS34Zw%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYvcxOqjttkzkeBpd-8ZWHSaAJXIuWGL1Bhee8-BJ22r8y9qkMWLvHguy-ODIywcuHH5gbSJ6T09QNCxgYzJ4bYxI0v4ixAMbF8NVgiZ_mh2Dj2NVR3QTOOCxSUIdkovHBp-Jw)] Therefore, the specific molecular structure of Aminoglutethimide is directly tied to its unique, multi-target inhibitory profile, which cannot be replicated by its common alternatives.

References

- [1] Lipton, A., Santen, R. J., Harvey, H. A., & Manni, A. (1982). Aromatase inhibitor aminoglutethimide in the treatment of metastatic breast cancer. Cancer, 50(S11), 2265-2268.

- [2] Miller, W. R. (1999). Biological rationale for the use of aromatase inhibitors. Endocrine-related cancer, 6(2), 183-191.

- [3] Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors in cancer treatment. Nature reviews Cancer, 1(1), 63-73.

- [4] Santen, R. J., Harvey, H., & Lipton, A. (1982). Aminoglutethimide as treatment of breast cancer: a major breakthrough. Annals of internal medicine, 96(1), 99-101.

Broad-Spectrum vs. Selective Inhibition: A Deliberate Choice for Multi-Target Research

Aminoglutethimide provides a distinct, broad-spectrum inhibitory profile that is fundamentally different from modern, selective aromatase inhibitors. It effectively inhibits both aromatase (IC50 = 0.3-7.5 µM) and the upstream, rate-limiting enzyme P450scc (IC50 = 3.5 µM), in addition to other enzymes like 11-hydroxylase (IC50 = 120 µM).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)] In contrast, third-generation inhibitors like letrozole and anastrozole are highly specific for aromatase, showing minimal cross-reactivity with other P450 enzymes even at high concentrations.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoch8tS6H3P8-8dEKzH_zcjblSqaB7-tF1e_No8PLH3T3lWiNQbpGZSKycFIxxkKhqbSf24pgIYbykWjlSP39C0IBZ5EUyYwmz3vgdE5u4CSQD3gks1Jj4hrkNihcFkvYpuBjiQVDmi6zjLvsI96PTaB8qdFtuglOrFw93KmH9mi-iZ1i0UAvD3o7fexkpaO-KH6aSYAEVz46-FleWQKrRljvrnp63ko33sw%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQmBrUrU8HtG0YzEJ3i6WU3HpMcx9b3KccK8utByajuIGrGcTIudFcQBkBDsfU_WdM24S3YRn0dMA0jAmGZOv4MbLW706QIhFKOjRkCFswqAU62GJRE3ZPqcDiXfoD6PHgI2p3llc_jwVP9w%3D%3D)] This makes Aminoglutethimide the required tool for experimental models that aim to suppress the entire steroidogenic cascade, not just estrogen synthesis.

| Evidence Dimension | Enzyme Inhibition Profile (IC50) |

| Target Compound Data | Inhibits Aromatase (IC50 ≈ 0.3-7.5 µM) and P450scc (IC50 ≈ 3.5 µM).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)] |

| Comparator Or Baseline | Anastrozole & Letrozole: Highly selective for Aromatase (IC50 ≈ 10-50 nM for anastrozole); minimal inhibition of other steroidogenic P450s.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoch8tS6H3P8-8dEKzH_zcjblSqaB7-tF1e_No8PLH3T3lWiNQbpGZSKycFIxxkKhqbSf24pgIYbykWjlSP39C0IBZ5EUyYwmz3vgdE5u4CSQD3gks1Jj4hrkNihcFkvYpuBjiQVDmi6zjLvsI96PTaB8qdFtuglOrFw93KmH9mi-iZ1i0UAvD3o7fexkpaO-KH6aSYAEVz46-FleWQKrRljvrnp63ko33sw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1FICWB4wJJsN1LYwBRockr7Q_wgnTSaXoNOlRMFwW2ZLeUzBQavjKy1GoPTWlNubH2Po2dacIIivMl2R1BlJjvC0GymX9h5UlHbvE0_6F4MpD8m2Cw9J4Tlp1wqY8rU0iS1KMZfV_Kol_ApyOCzyZ)] |

| Quantified Difference | Aminoglutethimide inhibits the upstream P450scc enzyme at low micromolar concentrations, a target not significantly affected by selective inhibitors. |

| Conditions | In vitro enzyme inhibition assays using human placental microsomes or other relevant cellular systems. |

For research requiring the simultaneous blockade of multiple steroid synthesis pathways, such as in models of Cushing's syndrome or broad adrenal suppression, procuring Aminoglutethimide is essential as selective inhibitors cannot replicate this effect.

Precursor Suitability: Bypassing Synthesis Steps from Glutethimide

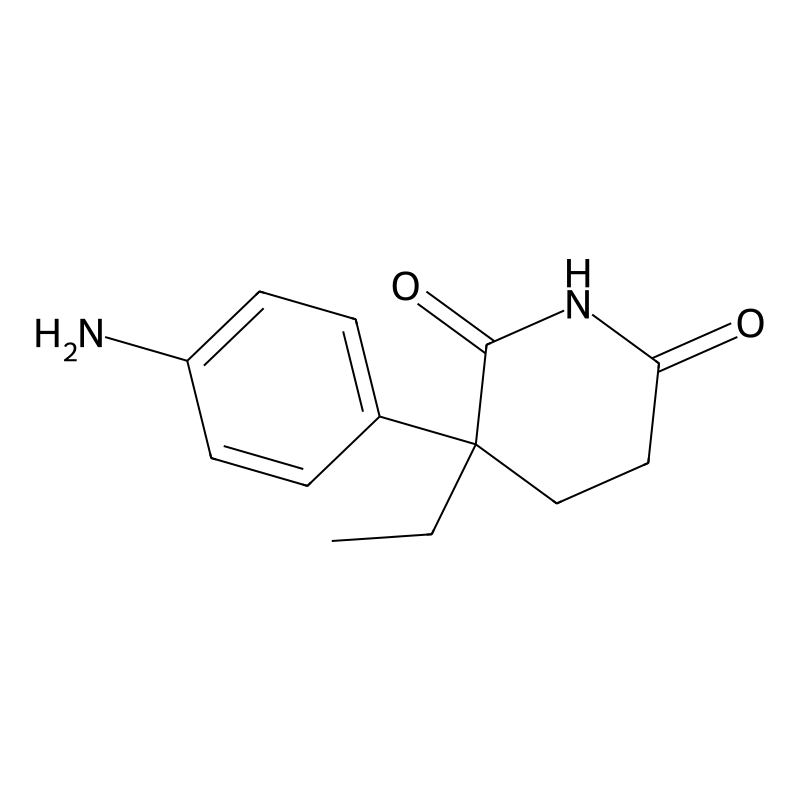

For synthetic chemistry applications, procuring Aminoglutethimide (3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione) directly eliminates the need for a multi-step synthesis from its parent compound, glutethimide. The conversion requires the nitration of glutethimide to form the 4-nitrophenyl intermediate, followed by a subsequent reduction of the nitro group.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJd8qOVAWvJ8vISTPWcSD43WTWOCju3MTe2SpR-2xdS6aZZ-mYpuU4Lc_76dlDf-blNvFFN9OW8LSmZP7CKdvTuBjGB88zgJKemQpoqaqtlzLUBy_obNbrw3Y0EzVfXBcrm-UlYMr_-ajESjnGpFlBuqArCDG1)] This synthetic route involves handling hazardous nitrating agents and performing a reduction step, adding significant time, cost, and safety considerations to a project. Procuring the final compound directly is a clear process efficiency advantage.

| Evidence Dimension | Synthetic Accessibility |

| Target Compound Data | Directly available as a starting material. |

| Comparator Or Baseline | Glutethimide (CAS 77-21-4): Requires a two-step conversion (nitration, then reduction) to yield Aminoglutethimide.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJd8qOVAWvJ8vISTPWcSD43WTWOCju3MTe2SpR-2xdS6aZZ-mYpuU4Lc_76dlDf-blNvFFN9OW8LSmZP7CKdvTuBjGB88zgJKemQpoqaqtlzLUBy_obNbrw3Y0EzVfXBcrm-UlYMr_-ajESjnGpFlBuqArCDG1)] |

| Quantified Difference | Eliminates at least two major synthetic transformations. |

| Conditions | Standard laboratory or process chemistry synthesis. |

This saves significant synthesis time, reduces reagent costs, and avoids the safety protocols associated with nitration, making direct procurement the most efficient choice for chemists needing the aminophenyl scaffold.

Solubility Profile: Compatibility with Standard In Vitro Assay Solvents

Aminoglutethimide demonstrates reliable solubility in common organic solvents used for preparing stock solutions in biological research. Technical datasheets report its solubility to be approximately 10 mg/mL in DMSO and ethanol.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFj5770imsmDbQta8fNMHtSQosuBGtl471gREbPRtm8OivZv29zLt10UAZPUX9jFaErBq8pTdXVkeQ87vh-2WIA3KjdTRhrmtYyKN45vfdr3uL7-ivlhI6ZrJPKQTgRhe1M6-12s-GCU%3D)] This solubility ensures straightforward preparation of concentrated stock solutions for serial dilution into aqueous media for cell-based assays. For direct dissolution in aqueous buffers, it is sparingly soluble, but a common protocol involves first dissolving in DMSO and then diluting with a buffer like PBS to achieve a working concentration of approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFj5770imsmDbQta8fNMHtSQosuBGtl471gREbPRtm8OivZv29zLt10UAZPUX9jFaErBq8pTdXVkeQ87vh-2WIA3KjdTRhrmtYyKN45vfdr3uL7-ivlhI6ZrJPKQTgRhe1M6-12s-GCU%3D)]

| Evidence Dimension | Solubility in Common Lab Solvents |

| Target Compound Data | Approx. 10 mg/mL in DMSO and Ethanol.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFj5770imsmDbQta8fNMHtSQosuBGtl471gREbPRtm8OivZv29zLt10UAZPUX9jFaErBq8pTdXVkeQ87vh-2WIA3KjdTRhrmtYyKN45vfdr3uL7-ivlhI6ZrJPKQTgRhe1M6-12s-GCU%3D)] |

| Comparator Or Baseline | General requirement for in vitro screening compounds to be highly soluble in DMSO for stock preparation. |

| Quantified Difference | Meets standard laboratory requirements for solubility in primary stock solvents. |

| Conditions | Standard laboratory temperature and pressure. |

This confirmed solubility profile allows researchers to confidently prepare stock solutions and design experiments without concerns about compound precipitation, ensuring reproducibility in in vitro studies.

In Vitro and In Vivo Models of Adrenal Insufficiency or Cushing's Syndrome

Where the research objective is to pharmacologically induce a state of broad adrenal suppression by targeting multiple enzymes in the steroidogenesis pathway, Aminoglutethimide is the appropriate choice. Its documented inhibition of both P450scc and aromatase allows for the reduction of corticosteroids, androgens, and estrogens simultaneously, a multi-target effect not achievable with highly selective inhibitors.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLcUeSfx-x3frMBXmj1RrXkS7AP60n27SJWwdf5tGGzrcnTqlDIcBSI1Y5oZt0bpKpg_pCLP-GmbhMdEX3czSbbthPbLNrAoOjhBeJiqCxQhSCj4cwvyUpA6VSMDrYBHHdTw%3D%3D)]

Probing Global Steroidogenic Pathway Dynamics

For studies investigating the systemic effects of blocking steroid synthesis at an early, rate-limiting step (cholesterol side-chain cleavage), Aminoglutethimide is a necessary tool.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCLFEoJ2OTsMpUTShNvc5O_pJVSkvGCEWsBgbdq6sxT3QcaLa51_1E0CMmw1IDIPmA5Tn4NUytkWhW_T17pXbKKekV7th5zz68QnUwv8LPrFFxUOtN51saw1RAj7hlfqHQkZAH4Kwfu3i7QjSrnIPIlS34Zw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)] This allows researchers to analyze the downstream consequences and feedback mechanisms across the entire steroid hormone network, rather than isolating a single terminal enzyme like aromatase.

Starting Material for Medicinal Chemistry and Scaffold Derivatization

When the 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione core is required for the synthesis of novel derivatives or probes, direct procurement of Aminoglutethimide is the most resource-efficient strategy. It bypasses the need to perform a two-step synthesis from glutethimide, saving time and avoiding the handling of hazardous reagents.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJd8qOVAWvJ8vISTPWcSD43WTWOCju3MTe2SpR-2xdS6aZZ-mYpuU4Lc_76dlDf-blNvFFN9OW8LSmZP7CKdvTuBjGB88zgJKemQpoqaqtlzLUBy_obNbrw3Y0EzVfXBcrm-UlYMr_-ajESjnGpFlBuqArCDG1)]

References

- [1] Touitou, Y., Bogdan, A., & Auzéby, A. (1993). The effects of aminoglutethimide and its combination with ketoconazole on the adrenal and gonadal steroid pathways in man. Journal of steroid biochemistry and molecular biology, 46(6), 769-776.

- [2] Patsnap Synapse. (2024, July 17). What is the mechanism of Aminoglutethimide?

Purity

Physical Description

Color/Form

Fine, white or creamy white crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.82 (est)

1.3

Decomposition

Appearance

Melting Point

159-150 °C

149 - 150 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Aminoglutethimide is indicated for temporary suppression of adrenal function in selected patients with Cushing's syndrome including that associated withadrenal carcinoma and etopic adrenocorticotropic hormone (ACTH)-producing tumors or adrenal hyperplasia. /Included in US product label/

Aminoglutethimide is indicated to produce a "pharmacologic adrenalectomy" in the treatment of post menopausal metastatic breast cancer, especially inoperable or recurrent breast cancer proven to be hormone dependent, but resistant to therapy with tamoxifen. /Included in US product label/

Aminoglutethimide is indicated for treatment of prostatic carcinoma unresponsive to hormonal or surgical therapy. /Included in US product label/

For more Therapeutic Uses (Complete) data for AMINOGLUTETHIMIDE (7 total), please visit the HSDB record page.

Pharmacology

Aminoglutethimide is a synthetic derivative of the sedative and anticonvulsant glutethimide with anti-steroid properties. Originally used as an anticonvulsant, aminoglutethimide also blocks adrenal steroidogenesis by inhibiting the enzymatic conversion of cholesterol to pregnenolone. In addition, this agent blocks the peripheral aromatization of androgenic precursors to estrogens. Aminoglutethimide does not suppress ovarian estrogen production.

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG01 - Aminoglutethimide

Mechanism of Action

Aminoglutethimide produces suppression of the adrenal cortex by inhibiting enzyme conversion of cholesterol to pregnenolone, thus blocking synthesis of adrenal steroid; it may also affect other steps in the synthesis and metabolism of these steroids. A compensatory increase in secretion of adrenocorticotropic hormone (ACTH by the pituitary occurs (except in patients with ACTH-independent adenomas or carcinomas), necessitating glucocorticoid administration to maintain aminoglutethimide's effect. Aminoglutethimide also inhibits estrogen production from androgens in peripheral tissues by blocking the aromatase enzyme. An additional mechanism in breast cancer, involving enhanced metabolism of estrone sulfate, has also been proposed.

Cytadren blocks several other steps in steroid synthesis, including the C11, C18, and C21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through binding of Cytadren to cytochrome complexes.

Although Cytadren inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid stimulating hormone (TSH) is frequently sufficient magnitude to overcome the inhibition of thyroid synthesis due to Cytadren. In spite of an increase of TSH, Cytadren has not been associated with increased prolactin secretion.

In this small study, the effect of aminoglutethimide on the disposition of estrogens in women with advanced breast cancer was investigated using bolus injections of 4-(14)C-estradiol and 6,7-(3)H-estrone sulfate, alone or in combination. No alterations in estrogen disposition were seen after short term (6 hours) aminoglutethimide administration. During long term (3 weeks to 8 months) aminoglutethimide treatment mean 4-(14)C-estradiol clearance was not changed. (14)C-Estrone sulfate AUC was reduced by 43% at a low dose of aminoglutethimide (125 mg twice daily) and by 65% at a high dose (250 mg 4 times daily) with hydrocortisone acetate 25 mg twice daily. The estrone sulfate terminal elimination rate constant (lambda z) was concurrently increased (mean of 46 and 79%, respectively, with the 2 dosage regimens). A possible increase in estrone sulfate clearance during long term treatment was tested for by injecting 6,7-(3)H-estrone sulfate. These studies revealed a marked increase (mean 104%) in estrone sulfate clearance in patients receiving the high dose aminoglutethimide schedule. Following injection of 4-(14)C-estradiol plus 6,7-(3)H-estrone sulfate, the fraction of 4-(14)C-estradiol metabolized to estrone sulfate was found to be reduced in all patients (mean 13%). A mean increase of 80% in the urinary excretion of (14)C-estriol was observed after 4-(14)C-estradiol administration.

Aminoglutethimide (AMG), a potent inhibitor of steroidogenesis used in the treatment of breast cancer and some adrenal pathologies, abolished the induction of ornithine decarboxylase (ODC) elicited by peptide hormones and by dibutyryl-cAMP in steroidogenic tissues. This effect seems to be related to an inhibition of cAMP-dependent protein kinase (IC50 = 287 uM) rather than blockade of the steroidogenic pathway. This inhibition may explain some of the effects observed in AMG treatment which cannot be ascribed to its direct effect on the cytochrome P450scc complex or aromatase. Taking into account that ODC, the rate-limiting enzyme in polyamine synthesis, is elevated in many types of cancer and that overexpression of this enzyme is associated with cell transformation, one may speculate that the inhibitory action of AMG on protein kinase A represents a positive colateral effect of this drug in cancer therapy.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

After ingestion of a single oral dose, 34%-54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative.

Cytadren is rapidly and completely absorbed after oral administration. In 6 healthy male volunteers, maximum plasma levels of Cytadren averaged 5.9 ug/mL at a medium of 1.5 hours after ingestion of 250 mg tablets. The bioavailability of tablets is equivalent to equal doses given as a solution.

Aminoglutethimide crosses the placenta ...

It is not known weather aminoglutethimide is distributed into breast milk.

After ingestion of a single oral dose, 34% to 54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative.

For more Absorption, Distribution and Excretion (Complete) data for AMINOGLUTETHIMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic; the major metabolite is N-acetylaminoglutethimide; there may be genetic variation among individuals in the rate of acetylation.

Four ... metabolites of aminoglutethimide have been identified in the urine of patients being treated chronically with the drug. These were products of hydroxylation of the 3-ethylpiperidine-2,6-dione residue, namely 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione and its acetylamino analog, 3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione, and 3-(4-aminophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one, the lactone formed by rearrangement of 3-(4-aminophenyl)-3-(2-hydroxyethyl)piperidine-2,6-dione. ... These new metabolites were minor constituents compared with aminoglutethimide and with the previously identified major metabolites 3-(4-acetylaminophenyl)-3-ethylpiperidine-2,6-dione and 3-(4-hydroxylaminophenyl)-3-ethylpiperidine-2,6-dione. There were marked species differences between rat and human inasmuch as almost all the metabolites in the urine of the rat were N-acetylated whereas most of the human metabolites were not. However, 5-hydroxylation of the piperidinedione residue was stereoselective in the same sense in both species, the cis isomer being formed exclusively. Synthetic cis-3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione did not inhibit the activity of the target enzyme systems desmolase and aromatase in vitro, and therefore, like other metabolites so far described, is an inactivation product of the drug.

Hydroxylaminoglutethimide (3-ethyl-3-(4-hydroxylaminophenyl)-2,6-piperidinedione) has been identified as a novel metabolite of aminoglutethimide (3-(4-aminophenyl)-3-ethyl-2,6-piperidinedione) in the urine of patients treated chronically with this drug. The metabolite was isolated by reverse-phase thin-layer chromatography, and characterized by comparison of its mass spectrum and chromatographic properties with those of the synthetic compound. Hydroxylaminoglutethimide is unstable; it is readily oxidized to nitrosoglutethimide and disproportionates in the mass spectrometer into this compound and aminoglutethimide. In none of four patients studied was the metabolite detected in the urine after the first dose of the drug. In one patient it appeared after the second dose and in two more within seven to eight days suggesting that its formation is drug-induced, and that it may be the metabolite responsible for the diminished half-life of aminoglutethimide during chronic therapy. The profile of metabolites from one patient, examined by high-performance liquid chromatography after the first dose and again after six weeks of therapy afforded evidence that the formation of hydroxylaminoglutethimide was at the expense of a major metabolite N-acetylaminoglutethimide.

Hydroxylaminoglutethimide [3-ethyl-3-(4-hydroxylaminophenyl)piperidine-2,6-dione] (HxAG), aminoglutethimide [3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione] (AG) and N-acetyl-aminoglutethimide (N-AcAG) have been quantified by high performance liquid chromatography using m-aminoglutethimide (metaAG) as the internal standard in serial 24 hr urine collections from a patient on chronic AG therapy without steroid supplementation. HxAG is the product of a major AG-induced metabolic pathway since the ratio [HxAG]/[AG] rises with time. In contrast the ratio [N-AcAG]/[AG] decreases with time. A rapid, simple colorimetric assay has been used to quantify HxAG in urine from both male and female patients receiving a range of doses of AG and to show that induced metabolism is a general phenomenon even at low doses (125 mg twice daily).

Extensive metabolism occurred in all species, with N-acetylaminoglutethimide being the major metabolite except for dog and man. In the latter two species unchanged drug was the main product excreted. A metabolite, 3-(4-acetamidophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one, not previously found in human urine, was identified. Chronic administration of aminoglutethimide to rats produced no detectable change in the excretory or metabolite patterns of the drug. However chronic administration of phenobarbitone decreased the urinary excretion of (14)C over a 72 hr period. Residual (72 hr) tissue levels of (14)C were less than 1 microgram equivalent of (14)C-aminoglutethimide/g tissue in the rat, guinea-pig and rabbit. Dog tissues retained a considerable quantity of (14)C at this time.

Hepatic. 34-54% of the administered dose is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as an N-acetyl derivative. Route of Elimination: After ingestion of a single oral dose, 34%-54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative. Half Life: 12.5 ± 1.6 hours

Wikipedia

Drug Warnings

Cytadren may also suppress aldosterone production by the adrenal cortex and may cause orthostatic or persistent hypotension. The blood pressure should be monitored in all patients at appropriate intervals. Patients should be advised of the possible occurrence of weakness and dizziness as symptoms of hypotension, and measures to be taken should they occur.

Cytadren can cause fetal harm when administered to a pregnant woman. In the earlier experience with the drug in about 5000 patients, two cases of pseudohermaphroditism were reported in female infants whose mothers were treated with Cytadren ... If this drug must be used during pregnancy, or if the patient becomes pregnant while taking the drug, the patient should be apprised of the potential hazard to the fetus.

Patients should be warned that drowsiness may occur and that they should not drive, operate potentially dangerous machinery, or engage in other activities that may become hazardous because of decreased alertness.

For more Drug Warnings (Complete) data for AMINOGLUTETHIMIDE (19 total), please visit the HSDB record page.

Biological Half Life

12.5 hours; reduced to 7 hours after prolonged (2 to 32 weeks) treatment because aminoglutethimide induces hepatic enzymes and accelerates its own metabolism.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: aminoglutethimide; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: aminoglutethimide; matrix: chemical purity; procedure: liquid chromatography with detection at 240 nm and comparison to standards

Analyte: aminoglutethimide; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: aminoglutethimide; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 240 nm and comparison to standards (chemical purity)

Storage Conditions

Interactions

/Upon concomitant administration of/ CNS depression-producing medications, additive CNS depression may occur.

Hyponatremia may occur /with concomitant administration of/ diuretics.

Cytadren accelerates the metabolism of dexamethasone...

For more Interactions (Complete) data for AMINOGLUTETHIMIDE (12 total), please visit the HSDB record page.

Dates

Molecularly Imprinted Polymers Doped with Carbon Nanotube with Aid of Metal-Organic Gel for Drug Delivery Systems

Long Zhao, Mei-Hong Chai, Hong-Fei Yao, Yan-Ping Huang, Zhao-Sheng LiuPMID: 32914377 DOI: 10.1007/s11095-020-02902-z

Abstract

The incidence of breast cancer worldwide has been on the rise since the late 1970s, and it has become a common tumor that threatens women's health. Aminoglutethimide (AG) is a common treatment of breast cancer. However, current treatments require frequent dosing that results in unstable plasma concentration and low bioavailability, risking serious adverse reactions. Our goal was to develop a molecularly imprinted polymer (MIP) based delivery system to control the release of AG and demonstrate the availability of this drug delivery system (DDS), which was doped with carbon nanotube with aid of metal-organic gel.Preparation of MIP was optimized by key factors including composition of formula, ratio of monomers and drug loading concentration.

By using multi-walled carbon nanotubes (MWCNT) and metal-organic gels (MOGs), MIP doubled the specific surface area, pore volume tripled and the IF was 1.6 times than the reference. Compared with commercial tablets, the relative bioavailability was 143.3% and a more stable release appeared.

The results highlight the influence of MWCNT and MOGs on MIP, which has great potential as a DDS.

Pharmacological suppression of endogenous glucocorticoid synthesis attenuated blood pressure and heart rate response to acute restraint in Wistar rats

M Bencze, A Vavřínová, J Zicha, M BehuliakPMID: 32469228 DOI: 10.33549/physiolres.934432

Abstract

Glucocorticoids (GCS) are known to modulate cardiovascular response during stress conditions. The present study was aimed to test the hypothesis that permissive and/or stimulating effect of GCs is essential for the maintenance of peripheral vascular resistance and for the adequate response of cardiovascular system to stressor exposure. The effects of acute pharmacological adrenalectomy (PhADX) on humoral and cardiovascular parameters were studied in adult Wistar rats under the basal conditions and during the acute restraint stress. Acute PhADX was performed by the administration of metyrapone and aminoglutethimide (100 mg/kg s.c. of each drug) resulting in a suppression of endogenous glucocorticoid synthesis. Blood pressure (BP), heart rate (HR) and core body temperature were measured using radiotelemetry. BP responses to administration of vasoactive agents were determined in pentobarbital-anesthetized animals. PhADX considerably attenuated stress-induced increase of BP, HR and core body temperature. PhADX did not abolish BP and HR lowering effects of ganglionic blocker pentolinium indicating preserved sympathetic function in PhADX rats. BP response to exogenous norepinephrine administration was attenuated in PhADX rats, suggesting reduced sensitivity of cardiovascular system. Suppression of corticosterone synthesis by PhADX increased basal plasma levels of ACTH, aldosterone and plasma renin activity in unstressed animals but there was no further increase of these hormones following stressor exposure. In conclusion, PhADX attenuated stress-induced rise of blood pressure, heart rate and core body temperature indicating an important permissive and/or stimulating role of glucocorticoids in the maintenance of the adequate response of cardiovascular system and thermoregulation to several stimuli including acute exposure to stressor.Tumor microenvironment-targeted poly-L-glutamic acid-based combination conjugate for enhanced triple negative breast cancer treatment

Juan J Arroyo-Crespo, Ana Armiñán, David Charbonnier, Leandro Balzano-Nogueira, Francisco Huertas-López, Cristina Martí, Sonia Tarazona, Jerónimo Forteza, Ana Conesa, María J VicentPMID: 30278346 DOI: 10.1016/j.biomaterials.2018.09.023

Abstract

The intrinsic characteristics of the tumor microenvironment (TME), including acidic pH and overexpression of hydrolytic enzymes, offer an exciting opportunity for the rational design of TME-drug delivery systems (DDS). We developed and characterized a pH-responsive biodegradable poly-L-glutamic acid (PGA)-based combination conjugate family with the aim of optimizing anticancer effects. We obtained combination conjugates bearing Doxorubicin (Dox) and aminoglutethimide (AGM) with two Dox loadings and two different hydrazone pH-sensitive linkers that promote the specific release of Dox from the polymeric backbone within the TME. Low Dox loading coupled with a short hydrazone linker yielded optimal effects on primary tumor growth, lung metastasis (∼90% reduction), and toxicological profile in a preclinical metastatic triple-negative breast cancer (TNBC) murine model. The use of transcriptomic analysis helped us to identify the molecular mechanisms responsible for such results including a differential immunomodulation and cell death pathways among the conjugates. This data highlights the advantages of targeting the TME, the therapeutic value of polymer-based combination approaches, and the utility of -omics-based analysis to accelerate anticancer DDS.Aminoglutethimide-induced lysosomal changes in adrenal gland in mice

Mayu Mutsuga, Yoshiji Asaoka, Naoko Imura, Tomoya Miyoshi, Yuko TogashiPMID: 28410883 DOI: 10.1016/j.etp.2017.04.004

Abstract

Aminoglutethimide is a steroidogenesis inhibitor and inhibits a cholesterol side-chain cleavage enzyme (CYP11A1) that converts cholesterol to pregnenolone in mitochondria. We investigated histopathological changes induced by 5-day administration of AG in mice. Cytoplasmic vacuoles of various sizes and single cell necrosis were found in zona fasciculata cells in AG-treated mice. Some vacuoles were positive for adipophilin, whereas others were positive for lysosome-associated membrane protein-2 on immunohistochemical staining, indicating they were enlarged lipid droplets and lysosomes, respectively. Electron microscopy revealed enlarged lysosomes containing damaged mitochondria and lamellar bodies in zona fasciculata cells, and they were considered to reflect the intracellular protein degradation processes, mitophagy and lipophagy. From these results, we showed that AG induces excessive lipid accumulation and mitochondrial damage in zona fasciculata cells, which leads to an accelerated lysosomal degradation in mice.Expression and activation of the steroidogenic enzyme CYP11A1 is associated with IL-13 production in T cells from peanut allergic children

Meiqin Wang, Matthew J Strand, Bruce J Lanser, Carah Santos, Kreso Bendelja, Jennifer Fish, Elizabeth A Esterl, Shigeru Ashino, Jordan K Abbott, Vijaya Knight, Erwin W GelfandPMID: 32497050 DOI: 10.1371/journal.pone.0233563

Abstract

Activation of the steroidogenic enzyme CYP11A1 was shown to be necessary for the development of peanut-induced intestinal anaphylaxis and IL-13 production in allergic mice. We determined if levels of CYP11A1 in peripheral blood T cells from peanut-allergic (PA) children compared to non-allergic controls were increased and if levels correlated to IL-13 production and oral challenge outcomes to peanut. CYP11A1 mRNA and protein levels were significantly increased in activated CD4+ T cells from PA patients. In parallel, IL-13 production was significantly increased; IFNγ levels were not different between groups. There were significant correlations between expression levels of CYP11A1 mRNA and levels of IL13 mRNA and protein, levels of serum IgE anti-Ara h 2 and to outcomes of peanut challenge. The importance of CYP11A1 on cytokine production was tested using a CYP11A1 CRISPR/Cas9 KO plasmid or an inhibitor of enzymatic CYP11A1 activity. Inhibition of CYP11A1 activation in patient cells treated with the inhibitor, aminoglutethimide, or CD4+ T cell line transfected with the CYP11A1 KO plasmid resulted in reduced IL-13 production. These data suggest that the CYP11A1-CD4+Tcell-IL-13 axis in activated CD4+ T cells from PA children is associated with development of PA reactions. CYP11A1 may represent a novel target for therapeutic intervention in PA children.Impact of nonsteroidal aromatase inhibitors on steroid profile in a Chinese population

Yanyi Xing, Xin Liu, Mengmeng Yan, Tianqi Chen, Fei Lu, Bing Xu, Yan Gong, Fuhao Chu, Haimin LeiPMID: 28700478 DOI: 10.1097/MD.0000000000007411

Abstract

Steroid profiling was introduced to determine the endogenous steroid misuse in sports. Thus, screening for the exogenous use of these prohibited substances can be established by monitoring a range of endogenous steroids, which constitute the steroid profile and evaluate their concentrations and ratios against reference values. The steroid profiling is currently based on population statistics. As large interindividual variations exist, athlete biological passport (ABP) analysis is ongoing. This study aimed to identify new biomarker(s) for aromatase inhibitor detection in sports using statistical analysis and adapt the model into ABP analysis.Forty-one Chinese nonathlete volunteers (21 males and 20 females) were administered 3 nonsteroidal aromatase inhibitors (aminoglutethimide, letrozole, and anastrozole) independently. Statistical analysis was performed on 16 steroid profile parameters.After administration, the concentrations of endogenous androgen biomarkers including testosterone (T), epitestosterone, androsterone (AN), etiocholanolone (ETIO), 5α-diol, 5β-diol, and dehydroepiandrosterone were increased, while the level of estrogen was decreased. These biomarkers returned to the baselines levels within 1 month. In females, the concentrations of endogenous biomarkers were affected by nonsteroidal aromatase inhibitors, without a common trend. Three new endogenous biomarkers (AN/estrone, ETIO/estrone, and T/estrone) elevated significantly after treatment. The 3 new models were more sensitive than the World Anti-Doping Agency ratio biomarkers. They were also effective in exponentially weighted moving average chart analysis.Verification experiment demonstrated that the biomarker T/estrone was valid in judging the steroidal aromatase inhibitor abuse. The screening of these new endogenous biomarkers can provide additional parameters to support ABP monitoring and specific information regarding the administered steroids.Increased 27-hydroxycholesterol production during luteolysis may mediate the progressive decline in progesterone secretion

Yafei Xu, Scot M Hutchison, José J Hernández-Ledezma, Randy L BoganPMID: 29177442 DOI: 10.1093/molehr/gax061

Abstract

Does 27-hydroxycholesterol (27OH) actively facilitate the progression of luteolysis?There is increased mRNA expression of the enzyme that produces 27OH during luteolysis in vivo in rhesus macaques and sheep, and 27OH reduces progesterone secretion from human luteinized granulosa cells.

There is an increase in mRNA expression of liver x receptor (LXR) and a decrease in sterol regulatory element binding protein 2 (SREBP2) target genes during spontaneous luteolysis in primates, which could result in reduced cholesterol availability for steroidogenesis. Concentrations of 27OH are also increased in primate corpora lutea (CL) during luteolysis, and 27OH is a dual LXR agonist and SREBP2 inhibitor.

This was an in vitro study using primary human luteinized granulosa cells in a control versus treatment(s) design. Analyses of CL from sheep undergoing induced or spontaneous luteolysis were also performed, along with database mining of microarray data from rhesus macaque CL.

Primary luteinizing granulosa cells were obtained from 37 women aged 24-44 who were undergoing oocyte donation or IVF for male factor or idiopathic infertility, and cells were further luteinized in vitro using human chorionic gonadotropin. Three approaches to test the effect of 27OH produced via CYP27A1 (cytochrome p450, family 27, subfamily A, polypeptide 1) on luteinized granulosa cells were used: (i) direct 27OH supplementation, (ii) induction of endogenous CYP27A1 activity via pharmacologic inhibition of steroidogenesis, and (iii) siRNA-mediated knockdown to directly inhibit CYP27A1 as well as cholesterol transport into the mitochondria via the steroidogenic acute regulatory protein (STAR). Endpoints included: progesterone (P4) secretion into culture media determined by enzyme immunoassay, cholesterol efflux and uptake assays using fluorescent lipid analogs, and mRNA expression determined via semi-quantitative real-time PCR (QPCR). An additional experiment involved QPCR analysis of 40 CL collected from ewes undergoing induced or spontaneous luteolysis, as well as database mining of microarray data generated from 16 rhesus macaque CL collected during spontaneous luteolysis and 13 macaque CL collected during a luteinizing hormone ablation and replacement protocol.

The mRNA expression of CYP27A1 was significantly increased during luteolysis in rhesus macaques and sheep in vivo, and CYP27A1 transcription was suppressed by luteinizing hormone and hCG. There was a significant decrease in hCG-stimulated P4 secretion from human luteinized granulosa cells caused by 27OH treatment, and a significant increase in basal and hCG-stimulated P4 synthesis when endogenous 27OH production was inhibited via CYP27A1 knockdown, indicating that 27OH inhibits steroidogenesis. Pharmacologic inhibition of steroidogenesis by aminoglutethimide significantly induced LXR and inhibited SREBP2 target gene mRNA expression, indicating that increased oxysterol production occurs when steroidogenesis is suppressed. Inhibiting cholesterol delivery into the mitochondria via knockdown of STAR resulted in reduced SREBP2 target gene mRNA expression, indicating that STAR function is necessary to maintain SREBP2-mediated transcription. The effects of 27OH treatment on markers of LXR and SREBP2 activity were moderate, and knockdown of CYP27A1 did not prevent aminoglutethimide-induced changes in LXR and SREBP2 target gene mRNA expression. These observations indicate that 27OH inhibits P4 secretion partially via mechanisms separate from its role as an LXR agonist and SREBP2 inhibitor, and also demonstrate that other oxysterols are involved in modulating LXR and SREBP2-mediated transcription when steroidogenesis is suppressed.

None.

Luteinized granulosa cells may differ from luteal cells, and the effect on luteal function in vivo was not directly tested. The mechanisms that cause the initial rise in CYP27A1 mRNA expression during luteolysis are also not clear.

The factors causing luteolysis in primates have not yet been determined. This study provides functional evidence of a novel mechanism via increased 27OH synthesis during luteolysis, which subsequently represses progesterone secretion. Increased 27OH may also facilitate the progression of luteolysis in domestic animal species.

The authors have nothing to disclose. Support was provided by the Eunice Kennedy Shriver National Institute of Child Health & Human Development (NICHD) of the National Institutes of Health (NIH), award number R00HD067678 to R.L.B.

One-step optimization strategy in the simulated moving bed process with asynchronous movement of ports: A VariCol case study

Reinaldo Calderón Supelano, Amaro Gomes Barreto Jr, Ataíde Souza Andrade Neto, Argimiro Resende SecchiPMID: 33220588 DOI: 10.1016/j.chroma.2020.461672

Abstract

The VariCol process is a variant of the conventional simulated moving bed (SMB) process, distinguished by the asynchronous shifting of the inlet and outlet ports of the chromatographic column train. This feature allows for a more flexible operation in column utilization and can also achieve higher separation performances. However, to take full benefit out of it, the operating parameters, such as the strategy for port switching, must be optimal. in this paper, a novel methodology for optimizing those parameters, based on a single NLP (non-linear programming), is proposed. The main advantage of this approach is that it significantly reduces the complexity of the original MINLP (mixed-integer non-linear programming) formulation currently discussed in the literature. The proposed optimization problem is built, considering that the average column configuration of three zones provides the necessary and sufficient information to describe the VariCol process. Several optimization scenarios for the enantioseparation of 1,1´-bi-2-naphthol and aminoglutethimide were considered to evaluate the proposed methodology and to compare the performance of VariCol and SMB processes. The results have shown that with the single NLP approach, it is possible to explore the optimal solution in all the VariCol process domains with less computational effort than other optimization strategies reported in the literature. That is a great advantage, especially in the context of real-time applications.Enantioseparation of racemic aminoglutethimide using asynchronous simulated moving bed chromatography

Xiaojian Lin, Rujin Gong, Jiaxu Li, Ping Li, Jianguo Yu, Alirio E RodriguesPMID: 27544751 DOI: 10.1016/j.chroma.2016.08.031

Abstract

The separation of aminoglutethimide enantiomers by the continuous multicolumn chromatographic processes were investigated experimentally and theoretically, where the columns were packed with cellulose tris 3,5-dimethylphenyl-carbamate stationary phase (brand name Chiralcel OD) and mobile phase was a mixture of n-hexane and ethanol with monoethanolamine additive. The continuous enantioseparation processes included a synchronous shifting process (SMB) and an asynchronous shifting process (VARICOL), which allowed reducing the column number (here from six-column SMB to five-column VARICOL process). Transport-dispersive model with the consideration of both intraparticle mass transfer resistance and axial dispersion was adopted to design and optimize the operation conditions for the separation of aminoglutethimide enantiomers by SMB process and VARICOL process. According to the optimized operation conditions, experiments were carried out on VARICOL-Micro unit using five-column VARICOL process with 1/1.5/1.5/1 configuration and six-column SMB process with 1/2/2/1 configuration. Products of R-aminoglutethimide (R-AG) enantiomer and S-aminoglutethimide (S-AG) enantiomer with more than 99.0% purity were obtained continuously from extract stream and raffinate stream, respectively. Furthermore, the experiemntal data obtained from five-column VARICOL process were compared with that from six-column SMB process, the feasibility and efficiency for the separation of guaifenesin enantiomers by VARICOL processes were evaluated.Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation

Eleonora Da Pozzo, Chiara Tremolanti, Barbara Costa, Chiara Giacomelli, Vladimir M Milenkovic, Stefanie Bader, Christian H Wetzel, Rainer Rupprecht, Sabrina Taliani, Federico Da Settimo, Claudia MartiniPMID: 31510070 DOI: 10.3390/ijms20184467

Abstract

A key role of the mitochondrial Translocator Protein 18 KDa (TSPO) in neuroinflammation has been recently proposed. However, little is known about TSPO-activated pathways underlying the modulation of reactive microglia. In the present work, the TSPO activation was explored in an in vitro human primary microglia model (immortalized C20 cells) under inflammatory stimulus. Two different approaches were used with the aim to (i) pharmacologically amplify or (ii) silence, by the lentiviral short hairpin RNA, the TSPO physiological function. In the TSPO pharmacological stimulation model, the synthetic steroidogenic selective ligand XBD-173 attenuated the activation of microglia. Indeed, it reduces and increases the release of pro-inflammatory and anti-inflammatory cytokines, respectively. Such ligand-induced effects were abolished when C20 cells were treated with the steroidogenesis inhibitor aminoglutethimide. This suggests a role for neurosteroids in modulating the interleukin production. The highly steroidogenic ligand XBD-173 attenuated the neuroinflammatory response more effectively than the poorly steroidogenic ones, which suggests that the observed modulation on the cytokine release may be influenced by the levels of produced neurosteroids. In the TSPO silencing model, the reduction of TSPO caused a more inflamed phenotype with respect to scrambled cells. Similarly, during the inflammatory response, the TSPO silencing increased and reduced the release of pro-inflammatory and anti-inflammatory cytokines, respectively. In conclusion, the obtained results are in favor of a homeostatic role for TSPO in the context of dynamic balance between anti-inflammatory and pro-inflammatory mediators in the human microglia-mediated inflammatory response. Interestingly, our preliminary results propose that the TSPO expression could be stimulated by NF-κB during activation of the inflammatory response.Explore Compound Types